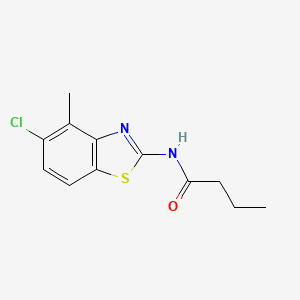

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

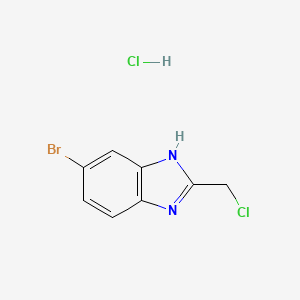

“N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is an organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is characterized by the presence of a benzothiazole ring fused to a butanamide group. The benzothiazole ring is a bicyclic entity consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles, including “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide”, can undergo a variety of chemical reactions. For instance, they can participate in three-component reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles .Scientific Research Applications

Anticonvulsant Applications

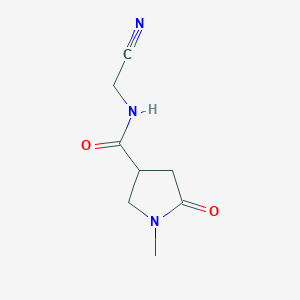

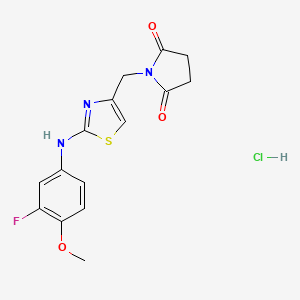

Research on hybrid anticonvulsant agents, which incorporate chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, has shown promising results. For instance, a study synthesized new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, revealing compounds with significant protection in preclinical seizure models at fixed doses. These findings underscore the potential of benzothiazole derivatives in developing new antiepileptic drugs with better safety profiles compared to existing medications (Kamiński et al., 2015).

Luminescent Material Development

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in the development of white-light emitting devices. A study on three benzothiazole analogues demonstrated their ability to exhibit bright blue-violet, green, and orange emission in aggregated states. By doping these compounds into a polymer matrix at specific proportions, saturated white-light emission was achieved, offering a simple method for fabricating white-light emitting devices (Lu et al., 2017).

Environmental Monitoring

The occurrence of benzotriazoles and benzothiazoles in human urine across several countries has been documented, providing insight into human exposure to these chemicals. These compounds, used as corrosion inhibitors and in various industrial applications, have been detected in environmental samples, indicating widespread distribution. The study highlights the need for monitoring these compounds as part of environmental health assessments (Asimakopoulos et al., 2013).

Mechanism of Action

While the specific mechanism of action for “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The preliminary mechanism of action studies revealed that these molecules target MmpL3, a mycobacterial mycolic acid transporter .

Future Directions

The future directions for “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their anti-tubercular activity and potential applications in medicinal chemistry. There is also potential for further investigation into their synthesis methods and mechanisms of action .

properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)8(13)5-6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJZPWGDJASAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815445 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B2657151.png)

![N-(4-isopropylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2657155.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2657160.png)

![N-isobutyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2657161.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2657164.png)

![3-[(5Z)-5-(5-bromo-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2657168.png)

![2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657172.png)